Emtricitabine 5-O-Sulfate-13C,15N2
Description
Emtricitabine 5-O-Sulfate-<sup>13</sup>C,<sup>15</sup>N2 is a stable isotope-labeled derivative of emtricitabine (FTC), a nucleoside reverse transcriptase inhibitor (NRTI) used in antiretroviral therapy for HIV. The compound is synthesized with <sup>13</sup>C and <sup>15</sup>N isotopes at specific positions to serve as an internal standard (IS) in quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its primary application lies in pharmacokinetic (PK) studies to ensure accurate measurement of emtricitabine and its metabolites in biological matrices .
Properties
Molecular Formula |
C₇¹³CH₁₀FN¹⁵N₂O₆S₂ |
|---|---|
Molecular Weight |
330.29 |
Synonyms |
4-Amino-5-fluoro-1-[(2R,5S)-2-hydroxymethyl)-1,3-oxathiolan-5-yl]-2-(1H-pyrimidinone 5-O-Sulfate-13C,15N2; (-)-2’,3’-Dideoxy-5-fluoro-3’-thiacytidine 5-O-Sulfate-13C,15N2; (-)-2’-Deoxy-5-fluoro-3’-thiacytidine 5-O-Sulfate-13C,15N2; BW 1592 5-O-Sulfat |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula : C8H10F<sup>13</sup>C<sup>15</sup>N2O3S (isotopic enrichment ≥99%)
- Role : IS for emtricitabine quantification in plasma and intracellular compartments .
- Analytical Utility : Minimizes matrix effects and improves assay precision by compensating for variability during sample preparation .
Comparison with Structural Analogs
Emtricitabine (FTC)
- Structure : 2',3'-deoxy-5-fluoro-3'-thiacytidine.
- Pharmacology : Inhibits HIV reverse transcriptase by mimicking deoxycytidine, leading to chain termination. Licensed by the FDA in 2003 .
- Key Differences :
Lamivudine (3TC)
- Structural Similarity : Both FTC and 3TC are cytidine analogs with sulfur substitutions in the sugar moiety.
Pharmacokinetic Contrast :
Parameter Emtricitabine Lamivudine Plasma Half-life 10 hours 5–7 hours Intracellular Activation FTC-triphosphate 3TC-triphosphate
Abacavir (ABC)
- Structural Contrast: ABC is a guanosine analog with a cyclopentene ring, unlike FTC’s cytidine backbone.
- Toxicity Profile : ABC has higher cytotoxicity (CC50 = 20 µM) compared to FTC (CC50 > 100 µM) in vitro, limiting its use in patients with hypersensitivity .
Comparison with Isotopic Analogs
Emtricitabine-d2,<sup>15</sup>N
- Isotopic Labeling : Deuterium (<sup>2</sup>H) at two positions and <sup>15</sup>N at one position.
- Applications : Used interchangeably with FTC 5-O-Sulfate-<sup>13</sup>C,<sup>15</sup>N2 in bioanalytical assays, but deuterated analogs may exhibit chromatographic retention time shifts due to isotopic effects .
Gemcitabine-<sup>13</sup>C,<sup>15</sup>N2 (Hydrochloride)
- Functional Contrast : Gemcitabine is a cytidine analog used in oncology, whereas FTC 5-O-Sulfate-<sup>13</sup>C,<sup>15</sup>N2 is specific to antiviral research.
- Isotopic Purity : Both require rigorous validation to avoid contamination (e.g., <sup>15</sup>N-labeled ammonium in commercial <sup>15</sup>N2 stocks can skew results) .
Analytical and Pharmacokinetic Data
Performance in LC-MS/MS Assays
| Parameter | FTC 5-O-Sulfate-<sup>13</sup>C,<sup>15</sup>N2 | FTC-d2,<sup>15</sup>N |
|---|---|---|
| Retention Time (min) | 3.2 | 3.4 |
| Signal-to-Noise Ratio | 150:1 | 120:1 |
| Matrix Effect (%) | 98–102 | 95–105 |
Intracellular Pharmacokinetics
- FTC-triphosphate (active metabolite) concentrations in HIV patients: Elderly Patients: 12.3 ± 3.1 pmol/10<sup>6</sup> cells (using FTC 5-O-Sulfate-<sup>13</sup>C,<sup>15</sup>N2 as IS) .
Research Implications and Limitations
- Advantages of FTC 5-O-Sulfate-<sup>13</sup>C,<sup>15</sup>N2 :
- High isotopic purity ensures reliability in trace-level detection.
- Compatibility with diverse biological matrices (plasma, urine).
- Limitations: Limited commercial availability compared to non-sulfated isotopic analogs . Requires specialized handling to avoid isotopic exchange or degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
